![molecular formula C25H22N6O3S B2498990 Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1223928-93-5](/img/no-structure.png)

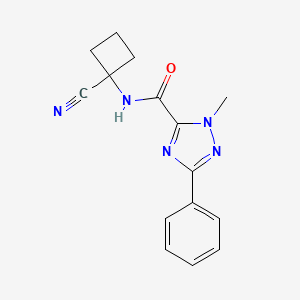

Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

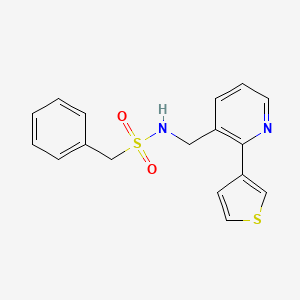

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl moiety, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes due to their ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl ring system, the introduction of the thioacetamido group, and the esterification to form the ethyl benzoate .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl moiety would likely contribute to the rigidity of the molecule, while the ethyl benzoate and thioacetamido groups could potentially participate in intermolecular interactions .Chemical Reactions Analysis

The compound contains several functional groups that could potentially participate in chemical reactions. For example, the ester group could undergo hydrolysis or transesterification reactions. The thioacetamido group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .科学的研究の応用

Cancer Treatment

This compound has been used in the development of novel CDK2 inhibitors, which are appealing targets for cancer treatment . These inhibitors target tumor cells in a selective manner . The compound has shown superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) with IC50 range (45–97 nM) and (6 99 nM), respectively .

Cell Cycle Alteration

The compound has been found to cause significant alteration in cell cycle progression . This is particularly important in the context of cancer treatment, where controlling the cell cycle can help to inhibit the growth of cancer cells .

Apoptosis Induction

In addition to altering cell cycle progression, the compound has also been found to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is another mechanism that can be leveraged in the treatment of cancer .

Antimetabolite Properties

Pyrazolo[1,5-a]pyrimidines, which are purine analogs, have valuable properties as antimetabolites in purine biochemical activity . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Neuroprotective and Anti-neuroinflammatory Agents

Triazole-pyrimidine derivatives have been developed as neuroprotective/anti-neuroinflammatory agents to treat neurodegenerative diseases . These synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .

Multi-target Ligands

A series of adenosine receptor antagonists bearing a reactive linker was developed . Functionalization of these derivatives is useful to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .

将来の方向性

作用機序

Target of Action

The compound “Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate” belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines . Compounds in this class have been found to have various biological activities, including antitrypanosomal activity . Therefore, it’s possible that this compound may also interact with similar targets.

Mode of Action

Based on its structural similarity to other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines, it might interact with its targets through a similar mechanism .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways “Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate” might affect. Compounds in the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines class have been found to have antimetabolite properties in purine biochemical reactions .

Result of Action

Other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines have been found to have cytotoxic activities against certain cell lines .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves the reaction of several starting materials through a series of steps to form the final product.", "Starting Materials": [ "4-Amino-N-(2-ethoxy-2-oxoethyl)benzamide", "Ethyl 2-bromoacetate", "Sodium hydride", "9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "N,N-Dimethylformamide", "Triethylamine", "Methanol", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with sodium hydride in dry N,N-dimethylformamide to form ethyl 2-acetoxyacetate.", "Step 2: 4-Amino-N-(2-ethoxy-2-oxoethyl)benzamide is reacted with ethyl 2-acetoxyacetate in the presence of triethylamine in N,N-dimethylformamide to form ethyl 4-(2-acetoxy-2-oxoethylamino)benzoate.", "Step 3: Ethyl 4-(2-acetoxy-2-oxoethylamino)benzoate is reacted with 9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of triethylamine in N,N-dimethylformamide to form ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate.", "Step 4: Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is purified by recrystallization from methanol and acetic acid mixture.", "Step 5: The final product is obtained by washing the crystals with sodium bicarbonate solution, drying, and recrystallizing from ethyl acetate and water mixture." ] } | |

CAS番号 |

1223928-93-5 |

製品名 |

Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate |

分子式 |

C25H22N6O3S |

分子量 |

486.55 |

IUPAC名 |

ethyl 4-[[2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C25H22N6O3S/c1-3-34-24(33)18-8-10-19(11-9-18)26-22(32)15-35-25-28-27-23-21-14-20(17-6-4-16(2)5-7-17)29-31(21)13-12-30(23)25/h4-14H,3,15H2,1-2H3,(H,26,32) |

InChIキー |

UIEPTONPOYWWLR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)

![3,4-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498918.png)

![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)

![tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate](/img/structure/B2498923.png)

![5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2498930.png)